molecular formula C24H31NO5 B4735719 ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B4735719
M. Wt: 413.5 g/mol
InChI Key: ZRTSDOXTEQTCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as BHAP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BHAP is a piperidinecarboxylate derivative that has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In

Mechanism of Action

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate exerts its effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate also activates the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in serum and tissues. ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In cancer cells, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate induces apoptosis and inhibits cell proliferation.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. However, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has some limitations. It has low solubility in water, which can limit its use in some experiments. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is the development of novel ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate's potential therapeutic applications in vivo, particularly in animal models of inflammation and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate's effects and to identify potential targets for drug development.

Scientific Research Applications

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.

properties

IUPAC Name

ethyl 1-[(2-hydroxy-3-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5/c1-4-30-23(27)24(16-18-7-5-9-20(15-18)28-2)11-13-25(14-12-24)17-19-8-6-10-21(29-3)22(19)26/h5-10,15,26H,4,11-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTSDOXTEQTCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-(3-methoxybenzyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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